2-Hydroxytricosanoic acid

Overview

Description

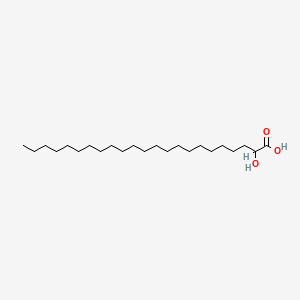

2-hydroxytricosanoic acid is a 2-hydroxy fatty acid that is tricosanoic acid substituted by a hydroxy group at position 2. It has a role as a marine metabolite and an animal metabolite. It derives from a tricosanoic acid. It is a conjugate acid of a 2-hydroxytricosanoate.

Scientific Research Applications

Isolation and Identification in Marine Sponges

2-Hydroxytricosanoic acid, along with 2-hydroxydocosanoic acid, was identified in the Caribbean sponge Amphimedon compressa. These acids were found in phosphatidylethanolamine and phosphatidylserine, constituting a significant portion of the sponge's total fatty acid mixture. This discovery marked the first identification of α-hydroxy fatty acids in a marine sponge, highlighting its importance in marine biochemistry (Carballeira & López, 2006).

Role in Lipid Metabolism

Research on cerebronic acid (2-hydroxytetracosanoic acid), which is structurally similar to 2-hydroxytricosanoic acid, revealed its significance as a major fatty acid component in mammalian brain cerebrosides and sulfatides. The enzymatic conversion of lignoceric acid (tetracosanoic acid) to cerebronic acid in rat brains demonstrates the role of such hydroxylated fatty acids in brain lipid metabolism and their potential in neurological research (Tatsumi, Murad, & Kishimoto, 1975).

Bioactive Compounds from Docosahexaenoic Acid

In studies on docosahexaenoic acid (DHA), 2-hydroxytricosanoic acid-like compounds were discovered as part of novel endogenous mediators in blood, leukocytes, brain, and glial cells. These mediators, including docosatrienes and resolvins, are synthesized from DHA and exhibit regulatory properties in inflammatory responses. This indicates a potential application of 2-hydroxytricosanoic acid analogs in inflammation and resolution research (Hong et al., 2003).

Dermatological Applications

In dermatology, the effect of alpha-hydroxy acids, which include compounds similar to 2-hydroxytricosanoic acid, was studied for their potential in treating sun-damaged skin. These acids were found to increase viable epidermal thickness and glycosaminoglycan content, suggesting their usefulness in cosmetic and therapeutic applications for skin health (Bernstein et al., 1997).

Neurometabolic Disorders

The study of D-2-hydroxyglutaric aciduria, a neurometabolic disorder, presents a context for understanding the significance of hydroxy acids like 2-hydroxytricosanoic acid in neurological conditions. This disorder is characterized by elevated levels of D-2-hydroxyglutaric acid in urine, plasma, and cerebrospinal fluid, emphasizing the importance of hydroxy acids in diagnosing and understanding neurometabolic disorders (van der Knaap et al., 1999).

Environmental and Agricultural Research

The study of 2-hydroxy acids in microalgae showed their presence in various algal species, suggesting their importance in environmental and agricultural research. These acids could serve as biomarkers for classifying algal species and understanding their roles in natural ecosystems (Matsumoto, Shioya, & Nagashima, 1984).

properties

IUPAC Name |

2-hydroxytricosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLIRVAYJRWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949467 | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxytricosanoic acid | |

CAS RN |

2718-37-8, 26632-12-2 | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)